5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one

Catalog No.
S13580777
CAS No.
M.F
C10H13ClN2O
M. Wt
212.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-meth...

Product Name

5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one

IUPAC Name

5-amino-1-[(E)-3-chloro-2-methylprop-2-enyl]-4-methylpyridin-2-one

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

InChI

InChI=1S/C10H13ClN2O/c1-7(4-11)5-13-6-9(12)8(2)3-10(13)14/h3-4,6H,5,12H2,1-2H3/b7-4+

InChI Key

BHOSHXNDUQYJBM-QPJJXVBHSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC(=CCl)C

Isomeric SMILES

CC1=CC(=O)N(C=C1N)C/C(=C/Cl)/C

5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one is a chemical compound characterized by its unique structure and functional groups. It has a molecular formula of C10H13ClN2OC_{10}H_{13}ClN_{2}O and a molecular weight of approximately 212.68 g/mol. The compound features a dihydropyridine ring, which is a key structure in many biologically active molecules, and includes an amino group and a chloroalkene substituent. This configuration may contribute to its potential biological activities and applications in medicinal chemistry.

The reactivity of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one can be attributed to the presence of the amino group and the double bond in the chloroalkene. Typical reactions may include:

  • Nucleophilic substitution: The amino group can act as a nucleophile, potentially reacting with electrophiles.
  • Electrophilic addition: The double bond may undergo electrophilic addition reactions, particularly with strong electrophiles.
  • Cyclization reactions: Under certain conditions, this compound may participate in cyclization to form more complex structures.

The specific reaction pathways would depend on the reaction conditions, such as temperature, solvent, and the presence of catalysts.

Research into the biological activity of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one indicates potential pharmacological properties. Compounds with similar structures have been studied for their effects on various biological targets, including:

  • Antimicrobial activity: Some dihydropyridine derivatives exhibit antibacterial and antifungal properties.
  • Anticancer potential: Certain modifications in the dihydropyridine structure have shown promise in cancer treatment.
  • Neuroprotective effects: Similar compounds have been investigated for their neuroprotective capabilities against neurodegenerative diseases.

Further studies are required to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one can involve several synthetic strategies:

  • Condensation reactions: Combining appropriate precursors containing amino and carbonyl functionalities can yield the desired dihydropyridine structure.
  • Alkylation methods: The introduction of the chloroalkene substituent can be achieved through alkylation reactions involving suitable halides.
  • Cyclization techniques: Utilizing cyclization strategies under acidic or basic conditions can facilitate the formation of the dihydropyridine ring.

Each method would require careful optimization to achieve high yields and purity.

5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one has potential applications in various fields:

  • Pharmaceutical development: Due to its possible biological activities, it could serve as a lead compound in drug discovery programs targeting infectious diseases or cancer.
  • Chemical research: This compound may be utilized in studies exploring structure–activity relationships within similar chemical classes.

Interaction studies involving 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one are crucial for understanding its pharmacodynamics. These studies typically focus on:

  • Binding affinity: Investigating how well this compound binds to specific biological targets (e.g., enzymes or receptors).
  • Mechanism of action: Understanding how it exerts its effects at the molecular level.

Such studies are essential for assessing its viability as a therapeutic agent.

Several compounds share structural similarities with 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
4-MethylthioanilineContains an amino group; used in dye synthesisAntimicrobial
Dihydropyridine derivativesSimilar ring structure; often studied for cardiovascular effectsAntihypertensive
3-Chloropropene derivativesContains a chloroalkene; used in polymer productionVarious industrial applications

Uniqueness

The uniqueness of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-y)-4-methyl -1,2-dihydropyridin -2-one lies in its specific combination of functional groups that may confer distinct biological activities compared to other dihydropyridine derivatives. Its unique chloroalkene substituent and amino group position could influence its interaction with biological targets differently than structurally similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.0716407 g/mol

Monoisotopic Mass

212.0716407 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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